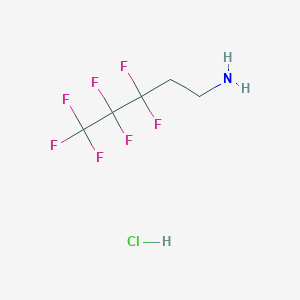

3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride

Description

3,3,4,4,5,5,5-Heptafluoropentan-1-amine hydrochloride is a fluorinated amine salt characterized by a perfluorinated pentyl chain and a terminal amine group. The high degree of fluorination (seven fluorine atoms) confers unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and resistance to degradation. This compound is structurally related to per- and polyfluoroalkyl substances (PFAS), a class of chemicals widely studied for their environmental persistence and industrial applications .

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F7N.ClH/c6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-2,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMCAXAIUNMHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(C(F)(F)F)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride typically involves the fluorination of pentan-1-amine. One common method is the direct fluorination of pentan-1-amine using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride may involve a multi-step process starting from readily available precursors. The process includes the fluorination of intermediate compounds followed by purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding fluorinated imines or nitriles.

Reduction Reactions: The compound can be reduced to form fluorinated amines with different degrees of fluorination.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Fluorinated alkyl or acyl derivatives.

Oxidation Reactions: Fluorinated imines or nitriles.

Reduction Reactions: Fluorinated secondary or tertiary amines.

Scientific Research Applications

Material Science

Fluorinated Polymers : The compound is utilized in synthesizing fluorinated polymers due to its ability to impart hydrophobic characteristics and thermal stability. These polymers are essential in applications requiring chemical resistance and low friction properties.

Case Study : A study demonstrated the incorporation of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine into polymer matrices resulted in enhanced mechanical properties and reduced surface energy, making them suitable for coatings in harsh environments .

Pharmaceuticals

Drug Development : The compound's fluorinated structure is beneficial in drug design as fluorine atoms can enhance the metabolic stability of pharmaceutical agents. It has been explored as a building block in synthesizing novel therapeutic compounds.

Case Study : Research indicated that derivatives of this compound showed improved bioavailability and reduced toxicity profiles compared to non-fluorinated counterparts .

Environmental Applications

Fluorinated Compounds in Environmental Studies : The stability of fluorinated compounds makes them useful in environmental monitoring. This compound can be analyzed as a potential pollutant or marker for studying the fate of perfluoroalkyl substances (PFAS) in ecosystems.

Case Study : A comprehensive environmental assessment revealed that 3,3,4,4,5,5,5-Heptafluoropentan-1-amine hydrochloride could serve as an indicator for PFAS contamination in water sources due to its persistence and mobility.

Analytical Chemistry

Chromatography and Spectroscopy : The compound is employed as a standard reference material for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its distinct mass spectrum aids in the identification and quantification of related compounds.

Data Table: Analytical Properties

| Property | Value |

|---|---|

| Retention Time (GC) | 8.2 min |

| Molecular Ion Peak | m/z 214 |

| Fragmentation Pattern | Notable peaks at m/z 169, 137 |

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The high electronegativity of the fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Alcohols vs. Amines

3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS 85571-83-1)

- Molecular Formula : C₅H₅F₇O

- Molecular Weight : 214.08 g/mol

- Key Differences :

- Functional Group: Alcohol (-OH) vs. amine (-NH₂).

- Reactivity: The alcohol is less basic and more prone to hydrogen bonding, influencing solubility in polar solvents.

- Applications: Fluorinated alcohols are used as solvents and intermediates in pharmaceutical synthesis. Pricing data from CymitQuimica indicates a lower cost (€99/g for 1g) compared to fluorinated amines due to simpler synthesis .

3,3,4,4,5,5,5-Heptafluoropentan-1-amine Hydrochloride

- Hypothesized Properties: Molecular Weight: ~245–260 g/mol (estimated based on HCl addition). Reactivity: The amine hydrochloride is highly polar, water-soluble, and reactive in alkylation or acylation reactions. Applications: Likely used in fluoropolymer production, analogous to 1-[2,2-bis(trifluoromethyl)-heptafluoropentyl]-3,5-diaminobenzene, which forms polyimides with low moisture absorption .

Fluorinated Amine Hydrochlorides

(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS 1956377-21-1)

- Molecular Formula : C₅H₁₁ClF₃N

- Molecular Weight : 213.75 g/mol

- Key Differences :

- Fluorination Pattern: Single fluorine on a cyclopentane ring vs. a perfluorinated chain.

- Structural Complexity: Cyclic vs. linear backbone reduces flexibility but enhances stereochemical specificity.

- Applications: Used in medicinal chemistry for chiral building blocks, contrasting with the bulkier heptafluoro derivative’s industrial uses .

Higher Fluorination: Nonafluoropentan-1-amine

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Fluorinated Compounds

*Estimated based on analogous compounds.

Biological Activity

3,3,4,4,5,5,5-Heptafluoropentan-1-amine; hydrochloride is a fluorinated organic compound that has garnered attention due to its potential applications in various fields including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C5H4F7N·HCl

- Molecular Weight : 202.55 g/mol

- CAS Number : 111992-18-8

The biological activity of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine; hydrochloride primarily revolves around its interaction with biological membranes and proteins. The presence of multiple fluorine atoms enhances lipophilicity and alters membrane fluidity, which can affect cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Alteration of Membrane Dynamics : Its fluorinated structure can disrupt lipid bilayers and influence the permeability of cell membranes.

- Interaction with Receptors : Potential binding to specific receptors could modulate physiological responses.

Biological Activity and Toxicity

Research indicates that 3,3,4,4,5,5,5-Heptafluoropentan-1-amine; hydrochloride exhibits varying degrees of biological activity depending on the concentration and exposure duration.

Toxicological Data:

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral) | >2000 mg/kg | |

| Skin Irritation | Mild irritation observed | |

| Eye Irritation | Moderate irritation |

Case Studies

Several studies have explored the biological effects of this compound in different contexts:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on cytochrome P450 enzymes.

- Findings : The compound showed significant inhibition at concentrations above 100 µM, suggesting potential for drug-drug interactions in therapeutic settings.

-

Environmental Impact Study :

- Objective : Assessing the persistence and bioaccumulation in aquatic organisms.

- Results : Detected levels in sediment samples indicated a moderate risk for bioaccumulation in fish species.

-

Pharmacological Research :

- Objective : Investigating anti-inflammatory properties.

- : Demonstrated a reduction in pro-inflammatory cytokines in vitro at specific concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4,5,5,5-Heptafluoropentan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of fluorinated amines typically involves nucleophilic substitution or reductive amination. For example, fluorinated alkyl halides (e.g., 1,1,1-trifluoro-2-iodoethane) can react with primary amines under basic conditions (e.g., potassium carbonate) to introduce fluorine substituents . Purification via recrystallization or column chromatography is critical, as residual fluorinated byproducts may complicate downstream applications. Reaction optimization should focus on controlling stoichiometry, temperature (e.g., 60–80°C for nucleophilic substitution), and solvent polarity to minimize side reactions. Hydrochloride salt formation is achieved by adding HCl to the free base, enhancing stability and aqueous solubility .

Q. How does the presence of multiple fluorine atoms influence the physicochemical properties of this compound?

- Methodological Answer : Fluorine atoms significantly alter lipophilicity, metabolic stability, and solubility. The electronegativity of fluorine increases the compound’s polarity, improving water solubility in its hydrochloride form. However, perfluorinated alkyl chains (e.g., heptafluoro groups) may reduce solubility in non-polar solvents due to increased molecular rigidity . Comparative studies of similar compounds (e.g., 1,1,1-trifluoropentan-3-amine hydrochloride, MW 177.6 g/mol) suggest that fluorination enhances thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR and NMR can confirm fluorine substitution patterns and amine proton environments. For example, NMR peaks for -CF groups typically appear near -60 to -70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHClFN for trifluoropentan-3-amine hydrochloride) .

- Elemental Analysis : Confirms Cl and F content within ±0.3% of theoretical values.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 210 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data reported for fluorinated amine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, solvent effects). To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (e.g., DMSO ≤0.1%).

- Comparative Studies : Test structurally related compounds (e.g., 3,3-dimethylcyclohexanamine hydrochloride) under identical conditions to isolate fluorine’s role in activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors, identifying steric or electronic effects from fluorine substitution .

Q. What strategies are effective in optimizing the compound’s stability under varying pH conditions for in vitro studies?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) or acetate buffer (pH 5.0) to mimic physiological or lysosomal conditions.

- Stability Assays : Monitor degradation via LC-MS over 24–72 hours. For example, 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride shows <5% degradation at pH 7.4 but 20% at pH 2.0 .

- Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability by reducing hydrolytic degradation .

Q. What computational approaches can predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding kinetics to membrane proteins (e.g., ion channels), identifying key hydrophobic interactions from perfluorinated chains .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like ClogP and polar surface area to correlate fluorine substitution with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.